
5-(((Tert-butyldiphenylsilyl)oxy)methyl)-2-methylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol is a compound that features a tert-butyl(diphenyl)silyl protecting group attached to a cyclohexanol derivative. This compound is primarily used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol typically involves the protection of the hydroxyl group on 2-methylcyclohexanol. The tert-butyl(diphenyl)silyl group can be introduced using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in THF for deprotection.
Major Products
Oxidation: 5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexanone.
Reduction: Various alcohol derivatives depending on the reducing agent used.
Substitution: Deprotected alcohol or other substituted derivatives.
Scientific Research Applications
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: In the development of pharmaceuticals where the stability of the protecting group is crucial during multi-step syntheses.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, making the protected hydroxyl group less reactive under acidic and nucleophilic conditions . This stability allows for selective reactions to occur on other parts of the molecule without affecting the protected hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- Triisopropylsilyl (TIPS) ethers
- Trimethylsilyl (TMS) ethers
Uniqueness
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol is unique due to the increased steric bulk provided by the diphenyl groups, which offers greater stability against acidic hydrolysis compared to other silyl ethers . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.
Properties
Molecular Formula |
C24H34O2Si |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C24H34O2Si/c1-19-15-16-20(17-23(19)25)18-26-27(24(2,3)4,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-14,19-20,23,25H,15-18H2,1-4H3 |
InChI Key |
ZIBWIOZFRLNERO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetyl]amino]acetic acid](/img/structure/B13886920.png)
![1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)
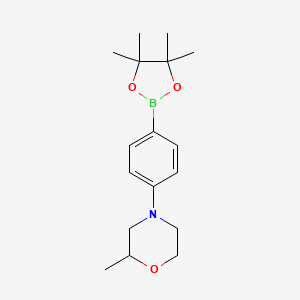
![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)
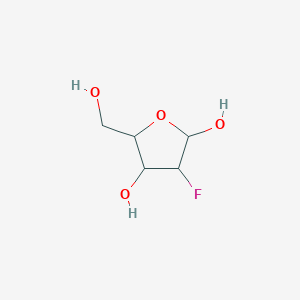
![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
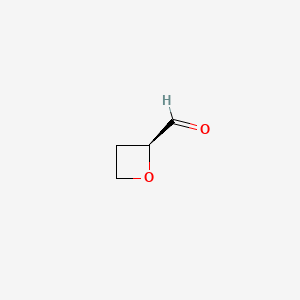
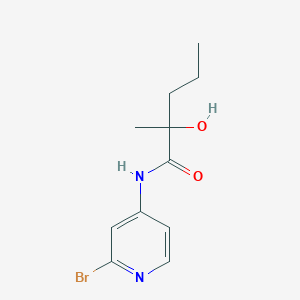
![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)

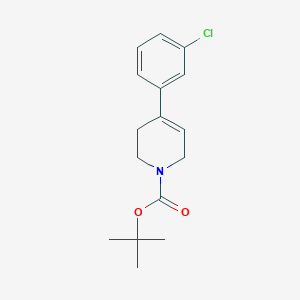
![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)

![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)
